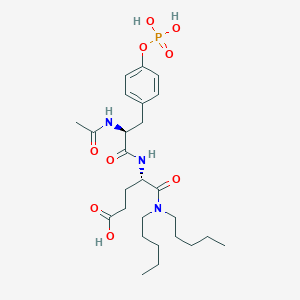

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

Descripción general

Descripción

N-Acetil-O-fosfono-Tyr-Glu Dipentilamida es un fosfopéptido sintético conocido por sus potentes efectos inhibitorios sobre el dominio SH2 de pp60c-src. Este compuesto se caracteriza por su estructura única, que incluye un residuo de tirosina acetilado que está fosforilado y unido a un residuo de ácido glutámico modificado con grupos dipentilamida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Acetil-O-fosfono-Tyr-Glu Dipentilamida implica múltiples pasos, comenzando con la protección de los grupos funcionales en los aminoácidos. El residuo de tirosina se acetila y fosforila, seguido del acoplamiento de la tirosina fosforilada al residuo de ácido glutámico.

Métodos de producción industrial: La producción industrial de este compuesto generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Acetil-O-fosfono-Tyr-Glu Dipentilamida sufre varias reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina fosforilada se puede oxidar en condiciones específicas.

Reducción: El compuesto se puede reducir para eliminar el grupo fosforilo.

Sustitución: Los grupos dipentilamida se pueden sustituir por otros grupos amida en condiciones apropiadas

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Reactivos de amina en condiciones ácidas o básicas

Productos principales:

Oxidación: Derivados oxidados de la tirosina fosforilada.

Reducción: Derivados de tirosina desfosforilada.

Sustitución: Péptidos modificados con diferentes grupos amida

Aplicaciones Científicas De Investigación

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide acts as a potent inhibitor of the pp60c-src SH2 domain, which plays a crucial role in various signaling pathways involved in cell growth and differentiation. Its ability to bind specifically to the src SH2 domain allows researchers to study the modulation of signaling pathways that are often dysregulated in cancer.

Key Applications

-

Signal Transduction Studies

- The compound is used to investigate the mechanisms of signal transduction mediated by src family kinases. By inhibiting the src SH2 domain, researchers can elucidate the downstream effects of src activation and its implications in oncogenesis.

-

Cancer Research

- This compound is employed in cancer biology to explore therapeutic targets. Its inhibitory action on the src kinase pathway has been linked to potential treatments for various cancers, including breast and colon cancers.

-

Peptide Interaction Studies

- This phosphopeptide serves as a model compound for studying peptide-ligand interactions, particularly those involving phosphotyrosine residues. These studies are essential for understanding protein-protein interactions that are critical for cellular function.

-

Mass Cytometry (CyTOF)

- The compound can be utilized in mass cytometry applications to analyze signaling pathways at the single-cell level, providing insights into cellular heterogeneity within tumors.

-

Vaccine Development

- Research has indicated potential applications in vaccine development, particularly in designing peptides that can elicit specific immune responses through targeted signaling pathways.

Case Study 1: Inhibition of Src Kinase Activity

A study conducted by Charifson et al. (1997) demonstrated that this compound effectively inhibited the activity of pp60c-src, leading to decreased cell proliferation in vitro. The results highlighted its potential as a therapeutic agent targeting src-related malignancies .

Case Study 2: Structural Analysis of Peptide Ligands

Pacofsky et al. (1998) performed a thermodynamic analysis of peptide ligands for the src SH2 domain, including this compound. Their findings provided insights into the binding affinities and structural characteristics necessary for effective inhibition of src kinases .

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose al dominio SH2 de pp60c-src, inhibiendo así su actividad. Esta interacción interrumpe las vías de señalización mediadas por el dominio SH2, lo que lleva a respuestas celulares alteradas. Los objetivos moleculares incluyen proteínas involucradas en el crecimiento celular, la diferenciación y la supervivencia .

Compuestos similares:

- N-Acetil-Leu-Glu-Val-Asp-7-amido-4-trifluorometilcumarina

- Poli(Glu, Tyr) sal de sodio

- Poli(Glu, Ala, Tyr) sal de sodio

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser sal de trifluoroacetato

- N-Acetil-Asp-Glu-OH-15N2

- 1,5-Dansil-Glu-Gly-Arg Clorometil Cetona, Diclorhidrato

- N-Acetil-Asp-Glu-13C5-OH

Singularidad: N-Acetil-O-fosfono-Tyr-Glu Dipentilamida es única debido a su acción inhibitoria específica sobre el dominio SH2 de pp60c-src, que no se observa comúnmente en otros compuestos similares. Su estructura, que presenta tanto acetilación como fosforilación, junto con la modificación de dipentilamida, contribuye a sus distintas propiedades bioquímicas .

Comparación Con Compuestos Similares

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) sodium salt

- Poly(Glu, Ala, Tyr) sodium salt

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride

- N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

Actividad Biológica

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS No. 190078-50-3) is a phosphopeptide that has garnered attention for its role as a potent inhibitor of the pp60c-src SH2 domain. This compound is structurally characterized by the presence of an acetyl group, a phosphonate moiety, and a dipentylamide group attached to the tyrosine and glutamic acid residues. Its unique structure enables it to interact with various biological pathways, particularly those involving protein kinases and signal transduction.

- Molecular Formula : C26H42N3O9P

- Molecular Weight : 571.6 g/mol

- Structure : The compound features a phosphonated tyrosine (Tyr) and glutamic acid (Glu) linked to dipentylamide, enhancing its lipophilicity and cellular uptake.

This compound primarily functions by binding to the SH2 domain of the Src family kinases. This interaction inhibits the phosphorylation of tyrosine residues in target proteins, which is crucial for various signaling pathways involved in cell growth, differentiation, and survival.

Inhibition of Src Kinase Activity

Research indicates that this compound acts as a potent dipeptide inhibitor of the pp60c-src SH2 domain. The inhibition of Src kinase activity has significant implications in cancer research, as aberrant Src signaling is often associated with tumor progression and metastasis .

Case Studies and Experimental Findings

-

In Vitro Studies :

- In studies conducted on various cancer cell lines, this compound demonstrated effective inhibition of cell proliferation through its action on Src-mediated pathways.

- A specific study reported a dose-dependent reduction in cellular migration and invasion in breast cancer cells treated with this compound, highlighting its potential as an anti-metastatic agent .

-

Pharmacodynamics :

- The compound's pharmacological profile shows that it can effectively penetrate cell membranes due to its lipophilic nature, leading to enhanced bioavailability in cellular environments .

- Kinetic assays revealed that this compound exhibits competitive inhibition against ATP binding in Src kinase assays .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.